molecular formula C8H7N3O2 B1272436 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile CAS No. 25855-27-0

1-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Cat. No. B1272436
CAS RN: 25855-27-0
M. Wt: 177.16 g/mol
InChI Key: LPDJFWOEFJOJMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic addition reactions of aromatic aldehydes with free heterocyclic amino groups . Hydrolysis steps are also common, sometimes necessitating further reactions such as reductive amination .


Molecular Structure Analysis

The molecular formula of 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is C8H7N3O2 . The structure includes a 5-membered ring composed of one nitrogen, two carbon, and two oxygen atoms.


Chemical Reactions Analysis

The main force responsible for the forward reaction in similar compounds is the presence of certain groups, such as the nitroso group at the C-5 position on uracil scaffold, which drives the formation of formidable range products .

Scientific Research Applications

Proteomics Research

1-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile: is utilized in proteomics research due to its potential in modifying proteins for analysis. Its unique structure allows it to interact with amino acids and proteins, which can be useful for labeling or altering proteins to study their function, interactions, and structure .

Anti-Cancer Agent Development

This compound has been identified as a precursor in the synthesis of novel anti-cancer agents. Researchers have explored its use in designing drugs that target specific pathways involved in cancer cell proliferation . The compound’s ability to integrate into larger, biologically active molecules makes it a valuable tool in medicinal chemistry.

properties

IUPAC Name

2,4-dioxo-1-prop-2-enylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-2-3-11-5-6(4-9)7(12)10-8(11)13/h2,5H,1,3H2,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDJFWOEFJOJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C(=O)NC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377072
Record name 2,4-Dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

CAS RN

25855-27-0
Record name 2,4-Dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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